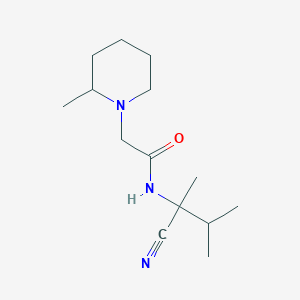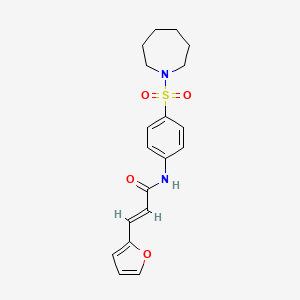
2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an acetamide derivative with a benzylthio group and a phenyl-pyrazol group attached. Acetamides are a class of organic compounds that have a carbonyl group (C=O) linked to a nitrogen atom. They are derived from acetic acid and have the general formula CH3CONR2, where R can be a variety of groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzylthio group would add aromaticity to the molecule, while the phenyl-pyrazol group would introduce additional ring structures .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .科学的研究の応用
Coordination Complexes and Antioxidant Activity
Research involving pyrazole-acetamide derivatives, closely related to the compound , has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes have shown significant antioxidant activity, attributed to their structure and the presence of pyrazole and acetamide moieties. The study of these complexes reveals the effect of hydrogen bonding on self-assembly processes, highlighting the potential for creating structured, functional materials for biomedical applications (Chkirate et al., 2019).
Antimicrobial Activity
Another area of interest is the synthesis of novel acetamide derivatives, such as 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides, which have been evaluated for their bioactivity against selected bacteria and algae. These studies provide a foundation for the development of new antimicrobial agents, highlighting the compound's potential in addressing drug-resistant microbial infections (Yu et al., 2020).
Crystal Structures and Computational Studies
The synthesis and characterization of novel compounds, including those with pyrazole and acetamide structures, offer insights into the design of molecules with potential therapeutic applications. For instance, unexpected synthesis of novel 2-pyrone derivatives, involving acetamide, has been reported. These studies include crystal structures, Hirshfeld surface analysis, and computational studies, contributing to the understanding of molecular interactions and stability (Sebhaoui et al., 2020).
Antitumor and Antipsychotic Potential
Research on derivatives similar to the compound has explored their potential antitumor and antipsychotic activities. This includes the evaluation of novel sulphonamide derivatives and their antimicrobial activity, alongside quantum calculations to correlate experimental and theoretical findings (Fahim & Ismael, 2019). Such studies pave the way for the development of new therapeutic agents targeting various diseases.
作用機序
将来の方向性
特性
IUPAC Name |
2-benzylsulfanyl-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-12-11-23-19(13-18(22-23)17-9-5-2-6-10-17)21-20(25)15-26-14-16-7-3-1-4-8-16/h1-10,13,24H,11-12,14-15H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHLYAYZDWHYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC(=NN2CCO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2984882.png)

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole](/img/structure/B2984886.png)
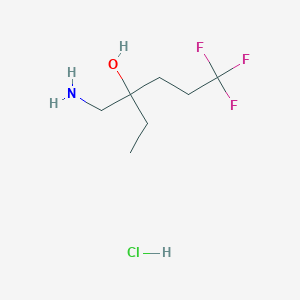

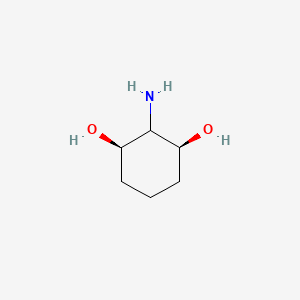
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2984892.png)
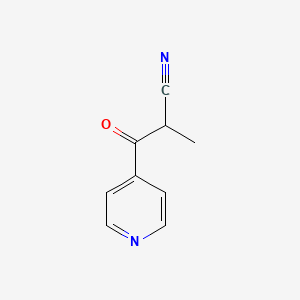
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2984897.png)
![4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2984899.png)

